molecular formula C14H20N2O2 B154514 Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate CAS No. 142350-85-4

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate

Cat. No. B154514
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-CHWSQXEVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-acyl carbamates, has been reported in the literature . These N-acyl carbamates are prepared for masking the amide group in important drugs such as Linezolid, Enzalutamide, or Tasimelteon in good to acceptable yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Scientific Research Applications

    Bioconjugation in Drug Delivery

    • Summary of the Application : Carbamates, such as benzylic N-acyl carbamates, are used in bioconjugation, a process that involves the covalent bonding of two biomolecules. This technique is often used in drug delivery, where a therapeutic agent is attached to a carrier molecule that can selectively target specific cells or tissues .
    • Methods of Application : The preparation of benzylic N-acyl carbamates involves masking the amide group in drugs. These carbamates are stable in plasma, making them suitable for use in drug delivery systems .
    • Results or Outcomes : The use of carbamates in bioconjugation has been shown to improve the selectivity and efficacy of drug delivery. In one study, it was found that at pH values of 5.5, a classical 1,6-benzyl elimination mechanism takes place, releasing more than 80% of the drug in 24 hours .

    Synthesis of N-Boc-protected Anilines

    • Summary of the Application : Carbamates are used in the synthesis of N-Boc-protected anilines, which are important intermediates in organic synthesis .
    • Methods of Application : The synthesis involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst .
    • Results or Outcomes : The reaction results in the formation of N-Boc-protected aniline, which can be used in further synthetic transformations .

    Benzyl N-[(1R,2R)-2-hydroxy-1-methylcyclopentyl]carbamate

    • This compound contains a total of 37 atoms; 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The specific applications of this compound are not mentioned, but it’s likely used in organic synthesis given its structure .

    Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

    • This compound has a molecular weight of 263.34 and is available as a powder . It’s likely used in research and development, but the specific applications are not provided .

    Benzyl ((1R,2R)-2-aminocyclobutyl)carbamate

    • This compound has a molecular weight of 220.27 . It’s likely used in research and development, but the specific applications are not provided .

    Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

    • This compound contains a total of 37 atoms; 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The specific applications of this compound are not mentioned, but it’s likely used in organic synthesis given its structure .

    Benzyl ((1R,2R)-2-aminocyclobutyl)carbamate

    • This compound has a molecular weight of 220.27 . It’s likely used in research and development, but the specific applications are not provided .

properties

IUPAC Name

benzyl N-[(1R,2R)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Inokuma, T Inokuma - Development of Novel Hydrogen-Bond Donor …, 2013 - Springer
Two novel bifunctional thioureas bearing hydroxy groups were developed. Initially, asymmetric Michael reactions of γ-hydroxyenones and organoboronic acids were examined using …
Number of citations: 0 link.springer.com
T Inokuma - 2013 - books.google.com
This work describes novel, effective hydrogen-bond (HB) donor catalysts based on a known bifunctional tertiary amine-thiourea, a privileged structure, which has been proven to be one …
Number of citations: 3 books.google.com
ÁM Pálvölgyi, M Schnürch, K Bica-Schröder - Tetrahedron, 2020 - Elsevier
Herein we report the design and successful catalytic application of modified Trost-ligands in asymmetric allylic alkylation (AAA) reactions. A small set of carbamate-monophosphine P,O-…
Number of citations: 4 www.sciencedirect.com

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